molecular formula C20H22F2N2O5S2 B2400741 3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide CAS No. 690249-37-7

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide

Cat. No. B2400741
CAS RN: 690249-37-7
M. Wt: 472.52
InChI Key: HQPDYALFYQIYPJ-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(4-((difluoromethyl)sulfonyl)phenyl)benzamide, also known as AZD1775, is a small molecule inhibitor of the checkpoint kinase 1 (CHK1). It was first synthesized by AstraZeneca and is currently being studied for its potential use in cancer treatment.

Scientific Research Applications

Decomposition and Photodecomposition Studies

The decomposition behaviors of sulfonyl azides, closely related to the chemical structure , have been thoroughly investigated. For instance, the thermal-decomposition and photo-decomposition of benzenesulfonyl azide have been studied using matrix-isolation IR spectroscopy and quantum chemical calculations. These studies reveal the mechanisms behind molecular nitrogen release and the formation of phenylnitrene and SO2, providing insights into the reactivity and potential applications of sulfonyl azides in synthetic chemistry (Deng et al., 2017).

Ionic Liquids Synthesis

Azepane, a structural component of the compound , has been utilized in the synthesis of a new family of room-temperature ionic liquids. These transformations offer insights into mitigating disposal issues associated with diamine production byproducts in the polyamide industry, highlighting the compound's relevance in green chemistry and material science applications (Belhocine et al., 2011).

Anticancer Activity of Sulfonamide Derivatives

Research on phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share functional group similarities with the compound of interest, has demonstrated potent cytotoxic activity against various human cancer cell lines. These findings underline the potential of sulfonamide derivatives in designing new anticancer agents (Ravichandiran et al., 2019).

Novel Synthesis Routes

The development of novel synthesis routes for benzo[b]azepin-3-ones via phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehydes and ynones showcases the versatility of sulfonamide derivatives in organic synthesis. This method highlights the potential for constructing complex molecular structures under mild conditions (Zhang et al., 2019).

Antibacterial Activity

Sulfonamide drugs, known for their broad range of biological activities, have been synthesized with improved yields through highly economical synthetic routes. Studies on α-tolylsulfonamide derivatives reveal significant antibacterial activity, suggesting potential applications in medicinal chemistry (Ajani et al., 2012).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[4-(difluoromethylsulfonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O5S2/c21-20(22)30(26,27)17-10-8-16(9-11-17)23-19(25)15-6-5-7-18(14-15)31(28,29)24-12-3-1-2-4-13-24/h5-11,14,20H,1-4,12-13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPDYALFYQIYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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